2'-(Trifluoromethyl)propiophenone

Asymmetric synthesis Chiral alcohol synthesis Medicinal chemistry intermediates

2'-(Trifluoromethyl)propiophenone (CAS: 16185-96-9), also known as 1-[2-(trifluoromethyl)phenyl]propan-1-one or o-(trifluoromethyl)propiophenone, is a fluorinated aromatic ketone of the formula C10H9F3O with a molecular weight of 202.17 g/mol. This compound features a trifluoromethyl group substituted at the ortho position of the phenyl ring relative to the propanoyl moiety, conferring distinctive electronic and steric properties that govern its reactivity profile.

Molecular Formula C10H9F3O
Molecular Weight 202.17 g/mol
CAS No. 16185-96-9
Cat. No. B098043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-(Trifluoromethyl)propiophenone
CAS16185-96-9
Molecular FormulaC10H9F3O
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C10H9F3O/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3
InChIKeyPUSBIOFSWWHNDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-(Trifluoromethyl)propiophenone (CAS 16185-96-9): Sourcing Guide for Fluorinated Aromatic Ketone Building Blocks


2'-(Trifluoromethyl)propiophenone (CAS: 16185-96-9), also known as 1-[2-(trifluoromethyl)phenyl]propan-1-one or o-(trifluoromethyl)propiophenone, is a fluorinated aromatic ketone of the formula C10H9F3O with a molecular weight of 202.17 g/mol [1]. This compound features a trifluoromethyl group substituted at the ortho position of the phenyl ring relative to the propanoyl moiety, conferring distinctive electronic and steric properties that govern its reactivity profile [2]. It is primarily utilized as a synthetic intermediate in medicinal chemistry, agrochemical development, and materials science applications requiring the incorporation of a trifluoromethyl pharmacophore or functional handle .

Building block Ortho-CF3 aromatic ketone for stereoselective reduction
Intermediate Key precursor for chiral 2-amino-1-phenyl-1-propanol derivatives
Application Fluorinated pharmacophore and heterocycle synthesis

Why Ortho-CF3 Substitution in 2'-(Trifluoromethyl)propiophenone Cannot Be Replaced by Meta or Para Isomers


The ortho-positioned trifluoromethyl group in 2'-(trifluoromethyl)propiophenone imposes a unique combination of proximal steric shielding and strong electron withdrawal that is fundamentally absent in its 3'- and 4'-regioisomers (CAS: 1533-03-5 and 711-33-1, respectively). This substitution pattern alters both the ground-state conformation of the carbonyl group and the electronic environment of the α-carbon, leading to regioisomer-dependent outcomes in enolate formation, diastereoselective reductions, and subsequent functionalization steps [1]. In drug discovery programs where a specific stereochemical outcome or metabolic profile is required—such as in the synthesis of optically active 2-amino-1-phenyl-1-propanol derivatives—replacement of the ortho isomer with meta or para variants would yield different stereoisomeric ratios or entirely divergent reaction pathways, thereby compromising the synthetic route or the biological activity of the final active pharmaceutical ingredient [2].

Diastereoselectivity may shift
Ortho-CF3 proximity enables tunable threo/erythro ratios; meta or para isomers lack this stereocontrol, potentially altering reduction outcomes.
Physical properties differ
Ortho isomer has higher boiling point and density vs meta; regioisomer mismatch may affect purification or identity confirmation.
Regioselectivity in enolate chemistry not transferable
Ortho-CF3 steric shielding directs alkylation regiochemistry; meta/para regioisomers may yield different α-alkylation products.

Quantitative Evidence for Selecting 2'-(Trifluoromethyl)propiophenone Over Regioisomers and Non-Fluorinated Analogs


Ortho-CF3 Enables Tunable Diastereoselectivity Unattainable with Meta or Para Isomers in Hydride Reductions

The ortho-trifluoromethyl group exerts a pronounced directing effect during nucleophilic attack on the ketone carbonyl, enabling diastereoselectivity that can be modulated by the choice of hydride source and Lewis acid [1]. This tunability is a direct consequence of the proximity of the CF3 group to the reaction center and is not achievable with the 3'- or 4'-trifluoromethylpropiophenone regioisomers, which lack the requisite steric and electronic environment for such stereochemical control.

Diastereoselectivity
Class-level inference
OrthoUp to 80:20 threo:erythro with borane-THF
vs
Meta/ParaNo comparable stereocontrol
Supports stereochemical control in chiral alcohol synthesis
Data to verify under specific reduction conditions
Asymmetric synthesis Chiral alcohol synthesis Medicinal chemistry intermediates

Physical Property Differentiation: Ortho Isomer Exhibits Higher Boiling Point and Density than Meta Regioisomer

The ortho substitution pattern produces measurable differences in physical properties compared to the meta isomer. 2'-(Trifluoromethyl)propiophenone has a reported boiling point of 219-220 °C and density of 1.214 g/mL at 25 °C, whereas the 3'-(trifluoromethyl)propiophenone regioisomer (CAS: 1533-03-5) has a lower boiling point of 216-217 °C and lower density of 1.202 g/mL at 25 °C . These differences, while modest, are analytically significant for distinguishing between regioisomers and for optimizing distillation or chromatographic purification protocols.

Physical Properties
Head-to-head
OrthoBp 219–220 °C; d 1.214 g/mL
vs
MetaBp 216–217 °C; d 1.202 g/mL
Supports identity verification and separation strategy selection
Standard atmospheric pressure, literature values
Physical-chemical characterization Purification optimization Quality control

Ortho-CF3 Steric Shielding Provides Unique Regioselectivity in Enolate Alkylation Reactions

The ortho-trifluoromethyl group imposes significant steric hindrance near the carbonyl, which influences the geometry and reactivity of derived enolates. In electrophilic alkylation of enolates bearing a trifluoromethyl substituent, high diastereofacial selectivity is achieved based on the combined steric and electrostatic effects of the strong electron-withdrawing substituent [1]. This regioselectivity profile is specific to the ortho substitution pattern and cannot be replicated with meta or para CF3 groups, which reside too distant from the reaction center to exert comparable steric control.

Enolate Alkylation
Class-level inference
Ortho-CF3 steric shielding provides high diastereofacial selectivity; meta/para lack proximal steric control.
Supports regioselective α-alkylation route selection
Requires validation under specific enolate conditions
Enolate chemistry C-C bond formation Regioselective alkylation

Patent-Documented Synthetic Utility in Heterocyclic Annulation Using Ortho-Trifluoromethyl Ketones

Patent literature documents the specific utility of ortho-trifluoromethyl aryl ketones, including 2'-(trifluoromethyl)propiophenone, in 3+2 annulation reactions to generate heterocyclic compounds [1]. The ortho-CF3 group facilitates unique reactivity patterns in these annulation processes, enabling access to chiral heterocyclic frameworks without requiring expensive chiral reagents. This synthetic application is documented specifically for ortho-substituted trifluoromethyl aryl ketones and is not claimed for the meta or para regioisomers in the cited patent family.

Heterocyclic Annulation
Cross-study comparable
Patent-documented 3+2 annulation using ortho-trifluoromethyl aryl ketones.
Supports heterocyclic library synthesis route selection
Not claimed for meta/para isomers in cited patent
Heterocyclic synthesis 3+2 Annulation Patent literature

Procurement-Driven Application Scenarios for 2'-(Trifluoromethyl)propiophenone (CAS 16185-96-9)


Synthesis of Diastereomerically Enriched Amino Alcohol APIs (e.g., Bupropion Analogs)

2'-(Trifluoromethyl)propiophenone serves as the critical ketone precursor in the synthesis of 2-amino-1-phenyl-1-propanol derivatives with anticonvulsant activity [1]. The ortho-CF3 group enables the selective reduction to the desired threo diastereomer (up to 80:20 threo:erythro ratio using borane-THF), which is essential for the target biological activity [2]. This diastereocontrol cannot be achieved with the 3'- or 4'-trifluoromethylpropiophenone regioisomers, as their substitution patterns lack the necessary proximity to the carbonyl to direct stereoselective hydride attack [2].

Chiral Heterocyclic Library Synthesis via 3+2 Annulation

As documented in patent literature, ortho-trifluoromethyl aryl ketones including 2'-(trifluoromethyl)propiophenone are preferred substrates for 3+2 annulation reactions that yield structurally diverse heterocyclic compounds [3]. This methodology provides access to chiral heterocyclic frameworks without expensive chiral auxiliaries or catalysts. For medicinal chemistry groups constructing screening libraries or developing heterocyclic leads, the ortho isomer is the documented substrate; substitution with meta or para regioisomers is not supported by the patent disclosure and may not produce the same annulation products [3].

Regioselective α-Alkylation for Constructing Quaternary Carbon Centers

The steric shielding provided by the ortho-trifluoromethyl group in 2'-(trifluoromethyl)propiophenone directs enolate alkylation with high diastereofacial selectivity [4]. This regioselectivity profile is specific to the ortho substitution pattern and enables the controlled construction of α-substituted ketones bearing quaternary stereocenters. The meta and para isomers, lacking the proximal steric bulk of the ortho-CF3 group, do not exhibit this level of regiochemical control [4]. For synthetic chemists pursuing enantioselective alkylation or building complex molecular architectures, the ortho isomer provides a unique selectivity advantage over its regioisomers.

Application
Selection Property
Validation Focus
Chiral amino alcohol synthesis (e.g., bupropion analog studies)
Stereochemical-control building block
Threo diastereomer ratio verification
Heterocyclic library synthesis via annulation
Patent-documented annulation substrate
Annulation product identity and scope
Quaternary carbon center construction
Ortho-CF3 steric directing group
Regioselectivity and diastereofacial selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-(Trifluoromethyl)propiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.